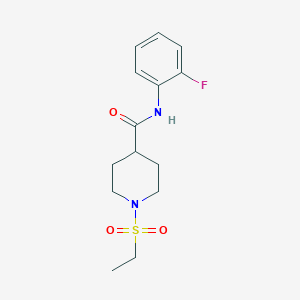![molecular formula C21H27NO4 B5983645 4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol](/img/structure/B5983645.png)
4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol can be achieved through a multi-step process. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the isoquinoline core, and the Pomeranz–Fritsch–Bobbitt cyclization is employed to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit P-glycoprotein, a protein involved in drug resistance in cancer cells . This inhibition enhances the effectiveness of chemotherapeutic agents by preventing the efflux of drugs from cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness
What sets 4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol apart is its specific structural features and the presence of both methoxy and isoquinoline groups, which contribute to its unique chemical and biological properties.
Propiedades
IUPAC Name |
4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-14(9-15-5-6-18(23)19(10-15)24-2)22-8-7-16-11-20(25-3)21(26-4)12-17(16)13-22/h5-6,10-12,14,23H,7-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZDQDKCHJVETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2-ethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5983589.png)
![1-(4-chlorobenzyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B5983593.png)

![N-{anilino[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B5983603.png)
![(E)-but-2-enedioic acid;2-[4-[2-oxo-2-(4-quinolin-2-ylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone](/img/structure/B5983604.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B5983606.png)
![METHYL 5,6-DIMETHOXY-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE](/img/structure/B5983613.png)
![N-(3-fluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5983616.png)
![3-[(2-adamantylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5983625.png)
![N-(5-chloro-2-methoxyphenyl)-3-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B5983633.png)
![5-PIPERIDINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE](/img/structure/B5983640.png)

![7-[2-chloro-5-(trifluoromethyl)benzoyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5983649.png)
![2-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B5983655.png)
